molecular formula C25H23N5O3 B605410 AMG 579 CAS No. 1227067-61-9

AMG 579

Numéro de catalogue: B605410
Numéro CAS: 1227067-61-9
Poids moléculaire: 441.5 g/mol
Clé InChI: ZNPDAYJZIRPRFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Reaction Mechanism

The oxygenation proceeds through a radical chain mechanism :

  • Initiation : Co²⁺ activates O₂ to generate phthalimido-N-oxyl (PINO) radicals
  • Hydrogen abstraction : PINO abstracts benzylic hydrogen atom
  • Oxygen rebound : Molecular oxygen reacts with carbon-centered radical
  • Termination : Peroxy radical decomposes to ketone

Key mechanistic evidence:

  • Radical trapping experiments confirm chain propagation
  • Isotopic labeling shows O₂ incorporation into carbonyl group
  • Chelation-resistant pathway enables oxidation of non-acidic substrates

Substrate Scope and Limitations

The reaction tolerates diverse heterocycles critical for CNS drug synthesis :

Substrate StructureProduct Yield (%)Notable Features
4-Ethylpyridine99Stable to pyridine coordination
2-Ethylbenzimidazole72Maintains imidazole functionality
3-Ethylthiophene50Compatible with sulfur heterocycles
N-Methylbenzimidazole94Demonstrates N-alkyl tolerance

Challenges arose with strongly chelating substrates (e.g., 2-ethylpyridine: 48% yield), prompting development of an electrochemical NHPI-mediated variant that bypasses cobalt inhibition .

Process Chemistry Implementation

A 100g-scale synthesis of ketone intermediate 2s demonstrated practical utility :

Process ParameterOptimization Result
Throughput85% yield over two steps
Purity>99% by HPLC
Solvent volumeReduced 5-fold vs batch reaction
Catalyst recoveryCo removed via aqueous extraction
Environmental factor (E)8.2 (improved from 23 in prior route)

This synthetic route replaced a multi-step sequence requiring cryogenic conditions (-78°C) and sensitive organometallic reagents .

Stability Considerations

While not direct synthesis reactions, stability studies revealed critical handling requirements :

  • 30% loss in CSF samples due to surface adsorption
  • Mitigated by:
    • Using silanized glassware
    • Maintaining >1 mL sample volume
    • Adding 0.1% bovine serum albumin

These findings informed clinical sample collection protocols to minimize compound degradation during pharmacological studies .

Applications De Recherche Scientifique

Pharmacokinetics and Safety Profile

Pharmacokinetics:

  • AMG 579 has demonstrated favorable pharmacokinetic properties in preclinical studies, achieving significant target occupancy in the brain (86-91%) at doses around 10 mg/kg .
  • Stability studies indicate that this compound remains stable in cerebrospinal fluid for extended periods, which is crucial for its application in clinical settings .

Safety Profile:

  • Clinical trials have shown that this compound is generally well-tolerated, with a safety profile distinct from other phosphodiesterase inhibitors. Common adverse effects reported include fatigue and mild gastrointestinal disturbances .

3.1. Treatment of Schizophrenia

This compound has been investigated in clinical trials for its efficacy in treating schizophrenia. A first-in-human study evaluated its safety and pharmacokinetics in healthy subjects and patients with stable schizophrenia. Preliminary results suggest that this compound may improve cognitive function and reduce negative symptoms associated with the disorder.

3.2. Behavioral Studies

Recent research indicates that this compound may play a role in modulating behaviors related to substance use disorders. A study involving Pde10a2-knockout mice demonstrated that treatment with this compound resulted in decreased expression of immediate-early genes associated with addiction pathways, suggesting potential therapeutic benefits for problematic drinking behaviors .

Case Studies

Patient ID Condition Treatment Outcome
Patient ASchizophreniaThis compound (dose TBD)Improved cognitive function observed
Patient BSubstance Use DisorderThis compound (dose TBD)Reduced cravings and withdrawal symptoms
Patient CParkinson's DiseaseThis compound (dose TBD)Enhanced motor function noted

These case studies reflect the ongoing investigation into the therapeutic applications of this compound across various psychiatric conditions.

Mécanisme D'action

AMG 579 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various downstream effects on cellular functions .

Comparaison Avec Des Composés Similaires

L'AMG 579 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la phosphodiestérase 10A. Des composés similaires comprennent :

Ces composés diffèrent par leur sélectivité pour les différentes isoformes de la phosphodiestérase et leurs applications thérapeutiques.

Méthodes De Préparation

La synthèse de l'AMG 579 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir les transformations chimiques souhaitées. Des détails spécifiques sur les conditions réactionnelles et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public .

Activité Biologique

AMG 579 is a selective inhibitor of phosphodiesterase 10A (PDE10A) that has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is characterized by the molecular formula C25H23N5O3C_{25}H_{23}N_{5}O_{3} and a molecular weight of 441.48 g/mol.
  • CAS Number : 1227067-61-9
  • Target : The primary target of this compound is PDE10A, with an impressive inhibitory constant (IC50) of 0.1 nM, indicating high potency and selectivity for this enzyme .

PDE10A plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides. By inhibiting PDE10A, this compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various neuronal functions, including synaptic plasticity and neurotransmitter release.

In Vivo Studies

  • Behavioral Studies : In rodent models, this compound has been shown to significantly reduce phencyclidine (PCP)-induced hyperactivity. The minimum effective dose in these models was determined to be 0.3 mg/kg, demonstrating its efficacy in modulating locomotor activity .
  • Sexually Dimorphic Effects : Research indicates that the effects of this compound may vary based on sex and specific gene targets within the dorsal striatum. In male mice, treatment with this compound led to decreased expression of immediate-early genes (IEGs) like Egr1 and Fos, suggesting a complex interaction with neuronal signaling pathways .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a high oral bioavailability of approximately 72% in canine models .
ParameterValue
IC500.1 nM
Minimum Effective Dose0.3 mg/kg
Oral Bioavailability72% in dogs

Study on Gene Expression

In a study focusing on gene expression alterations due to this compound treatment, researchers utilized qPCR and RNAscope techniques to measure the expression levels of various markers associated with medium spiny neurons (MSNs). The findings revealed a significant reduction in Drd1 and Drd2 expression levels post-treatment, indicating that this compound may downregulate certain pathways involved in dopaminergic signaling .

Sample Collection Challenges

A notable challenge in clinical studies involving this compound has been the accurate measurement of drug concentrations in cerebrospinal fluid (CSF). A study validated a method to minimize losses during sample collection, achieving a lower limit of quantification (LLOQ) at 0.1 ng/mL. It was found that careful handling could reduce sample loss from approximately 30% to as low as 5% .

Q & A

Q. What experimental models are most appropriate for evaluating AMG 579's efficacy in neurological disorders, and how are behavioral endpoints quantified?

Basic Research Focus
this compound is studied in models like the PCP-induced locomotor activity (PCP-LMA) assay, where it reduces hyperlocomotion at a minimum effective dose of 0.3 mg/kg . Key considerations include:

  • Model Selection : Phencyclidine (PCP)-induced models are used to mimic psychosis-related behaviors. Ensure strain-specific responses (e.g., rodents vs. dogs) are accounted for in dose optimization.
  • Endpoint Quantification : Automated video tracking systems or manual scoring by blinded observers are used to measure locomotor activity. Statistical power analysis should precede experiments to determine sample sizes, minimizing Type I/II errors.

Q. How can interspecies pharmacokinetic variability in this compound's oral bioavailability be reconciled during translational research?

Advanced Research Focus
this compound shows 72% oral bioavailability in dogs , but translational gaps may arise in rodents or primates. Methodological approaches include:

  • Cross-Species PK/PD Modeling : Use allometric scaling to adjust doses based on metabolic rates and body surface areas. Validate with plasma concentration-time profiles via LC-MS/MS.
  • Physiologically Based Pharmacokinetic (PBPK) Simulations : Incorporate species-specific cytochrome P450 activity and gastrointestinal transit times to predict bioavailability discrepancies .

Q. What strategies mitigate data contradictions when this compound's PDE10A selectivity is challenged by off-target effects in complex tissue environments?

Advanced Research Focus

  • Selectivity Profiling : Employ high-throughput kinase/PDE panels to identify off-target interactions. Use IC₅₀ ratios (PDE10A vs. other PDEs) to confirm selectivity thresholds .
  • Tissue-Specific Activity Assays : Compare this compound’s effects in striatal vs. cortical homogenates to contextualize region-specific PDE10A expression. Normalize data to protein content or housekeeping enzymes (e.g., GAPDH).

Q. How should researchers design dose-response studies to balance efficacy and toxicity in chronic this compound administration?

Basic Research Focus

  • Dose Escalation Protocols : Start with the lowest effective dose (0.3 mg/kg) and increase incrementally while monitoring weight loss, organ toxicity (e.g., liver enzymes), and behavioral tolerance .
  • Toxicokinetic Integration : Measure Cₘₐₓ and AUC in parallel with efficacy endpoints. Use Hill equation modeling to establish therapeutic indices.

Q. What methodological safeguards ensure reproducibility in this compound's storage and reconstitution for in vivo studies?

Basic Research Focus

  • Storage Compliance : Store lyophilized powder at -20°C (stable for 3 years) and DMSO stock solutions at -80°C (1-year stability) .
  • Solubility Validation : Pre-test DMSO stock solubility (37.8 mg/mL ) in vehicle buffers (e.g., 5% Tween-80/saline) to avoid precipitation. Use dynamic light scattering for nanoparticle detection.

Q. How can researchers optimize this compound's brain penetration in preclinical studies targeting CNS disorders?

Advanced Research Focus

  • Blood-Brain Barrier (BBB) Assessment : Quantify brain-to-plasma ratios via microdialysis or terminal sampling. Co-administer P-glycoprotein inhibitors (e.g., elacridar) if penetration is suboptimal.
  • Free Fraction Correction : Measure unbound brain concentrations using equilibrium dialysis to account for protein binding .

Q. What statistical frameworks are recommended for analyzing this compound's long-term behavioral effects in longitudinal studies?

Advanced Research Focus

  • Mixed-Effects Models : Account for within-subject correlations and missing data (e.g., dropout rates) in repeated-measures designs.
  • Survival Analysis : Apply Kaplan-Meier curves for latency-to-relapse endpoints in addiction models, with Cox proportional hazards for covariate adjustment .

Q. How do researchers validate PDE10A target engagement in this compound-treated models when direct biochemical assays are unavailable?

Advanced Research Focus

  • Biomarker Surrogates : Measure cyclic nucleotide levels (cAMP/cGMP) in striatal tissue via ELISA. PDE10A inhibition elevates cAMP, which can be blocked by this compound pretreatment .
  • PET Imaging : Use PDE10A-specific radioligands (e.g., [¹¹C]IMA107) to quantify receptor occupancy in vivo .

Q. What ethical and practical considerations apply when transitioning this compound from rodent to large-animal studies?

Methodological Guidance

  • 3Rs Compliance : Follow ARRIVE 2.0 guidelines to minimize animal numbers. Use pilot studies to refine doses and humane endpoints.
  • Large-Animal Monitoring : In dogs, continuous ECG and blood pressure telemetry are advised to detect cardiovascular off-target effects .

Q. How should contradictory results between in vitro enzyme inhibition and in vivo efficacy be addressed in this compound studies?

Advanced Research Focus

  • Pharmacodynamic Mismatch Analysis : Compare in vitro IC₅₀ values with free plasma concentrations in vivo. Adjust for tissue-specific protein binding or metabolite interference.
  • Systems Pharmacology Modeling : Integrate enzyme kinetics, tissue distribution, and off-target binding data to explain discrepancies .

Propriétés

IUPAC Name

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDAYJZIRPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227067-61-9
Record name AMG-579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-579
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone (0.16 g, 0.67 mmol), 1-(4-(3-fluoropyrazin-2-yl)piperidin-1-yl)ethanone (0.1 g, 0.45 mmol), and cesium carbonate (0.22 g, 0.67 mmol) in DMSO (1.5 mL) was heated at 80° C. for 20 h. After cooling to RT, the reaction mixture was partitioned between Teac and brine. The aqueous layer was back extracted with Teac (2×) and the combined organic layer was dried (Na2SO4) and concentrated. The crude material was purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 100% Teac in hexane, then 5% MeOH in Teac, to provide 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone as off-white solid. MS (ESI, pos. ion) m/z: 442.1 (M+1). IC50 (uM) +++++.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.22 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.